Computational LogP as a Predictor of Chromatographic Behavior and Membrane Permeability
The calculated logP (clogP) of 3-(Benzyloxy)-5-chloro-1-methylpyridin-2-one is 2.62 . In contrast, the core pyridinone scaffold 5-chloro-1-methylpyridin-2-one has a significantly lower logP (approximately 1.0–1.2 based on fragment contributions and reported XLogP3 values of 1.2 for related pyridinones) [1]. This difference of approximately 1.4–1.6 logP units translates to a >25-fold difference in partition coefficient, directly impacting reverse-phase HPLC retention times and predicted passive membrane permeability in cell-based assays.
| Evidence Dimension | Calculated Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.62 (clogP) |
| Comparator Or Baseline | 5-Chloro-1-methylpyridin-2-one: ~1.0–1.2 (estimated) |
| Quantified Difference | ΔLogP ≈ 1.4–1.6 (approx. 25–40x difference in partition) |
| Conditions | In silico prediction (ChemScence computational chemistry data); baseline comparator estimated from fragment contributions |
Why This Matters
This logP differential is critical for scientists selecting compounds for ADME profiling or for designing synthetic routes where chromatographic purification is a bottleneck.
- [1] PubChem. (n.d.). 5-Chloro-1-methylpyridin-2-one. XLogP3: 1.2. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5-Chloro-1-methylpyridin-2-one View Source
